molecular formula C8H14O B2549309 {bicyclo[4.1.0]heptan-1-yl}methanol CAS No. 62609-35-2

{bicyclo[4.1.0]heptan-1-yl}methanol

Cat. No.: B2549309
CAS No.: 62609-35-2
M. Wt: 126.199
InChI Key: PCJSMYIXEWHDDF-UHFFFAOYSA-N
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Description

{bicyclo[410]heptan-1-yl}methanol is an organic compound with the molecular formula C₈H₁₄O It is a member of the bicyclic alcohol family, characterized by a bicyclo[410]heptane skeleton with a hydroxymethyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[4.1.0]heptan-1-yl}methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the bicyclo[4.1.0]heptane ring system. This can be achieved through the cyclopropanation of a suitable diene precursor using a metal catalyst such as platinum or rhodium.

    Hydroxymethylation: The next step is the introduction of the hydroxymethyl group. This can be accomplished by reacting the bicyclo[4.1.0]heptane intermediate with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by hydroxymethylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {bicyclo[4.1.0]heptan-1-yl}methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: {bicyclo[4.1.0]heptan-1-yl}methanone.

    Reduction: {bicyclo[4.1.0]heptan-1-yl}methane.

    Substitution: Various alkylated or sulfonated derivatives.

Scientific Research Applications

Chemistry

{bicyclo[4.1.0]heptan-1-yl}methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its rigid bicyclic structure.

Medicine

The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure can be exploited to design molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of {bicyclo[4.1.0]heptan-1-yl}methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    {bicyclo[4.1.0]heptane-1-methanol}: Similar structure but lacks the hydroxymethyl group.

    {bicyclo[3.1.1]heptane-1-methanol}: Different ring system with a similar functional group.

    {bicyclo[2.2.1]heptane-1-methanol}: Another bicyclic alcohol with a different ring size.

Uniqueness

{bicyclo[4.1.0]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of the hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bicyclo[4.1.0]heptanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-8-4-2-1-3-7(8)5-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJSMYIXEWHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of cyclohex-1-en-1-ylmethanol (0.6 g, 5.35 mmol) in DCE (5 mL) at 0° C., was added 1 N diethylzinc in hexane (8.56 mL), the reaction mixture was stirred for 10 min, then chloroiodomethane (1.242 ml, 17.12 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h, and then stirred at rt for 16 hr. The reaction was diluted with EtOAc and 1 N HCl, the organic phase was washed with sat. NaCl, dried over anhydrous Na2SO4, filtered and concentrated to yield an oil. The crude product was charged to a 25 g silica gel cartridge which was eluted with a 20 min gradient of 0-40% EtOAc in hexane to afford bicyclo[4.1.0]heptan-1-ylmethanol (0.12 g). 1H NMR (400 MHz, CDCl3) ppm 3.27-3.38 (2H, m), 1.81-1.92 (2H, m), 1.54-1.78 (2H, m), 1.11-1.37 (4H, m), 0.81 (1H, dddd, J=9.16, 7.22, 5.46, 1.51 Hz), 0.46 (1H, dd, J=9.29, 4.52 Hz), 0.24 (1H, t, J=5.02 Hz).
Quantity
0.6 g
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reactant
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5 mL
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8.56 mL
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1.242 mL
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reactant
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crude product
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Synthesis routes and methods II

Procedure details

To a solution of diethyl zinc (1.0 M in hexanes, 15.70 mL, 15.70 mmol) in anhydrous dichloromethane (15.7 mL) was added dropwise trifluoroacetic acid (1.79 g in 15.7 mL anhydrous dichloromethane, 15.7 mmol) at 0° C. over 20 minutes. The reaction mixture was stirred at the same temperature for 20 minutes, and then added dropwise a solution of diidomethane (4.20 g, 15.70 mmol) in anhydrous dichloromethane (15.7 mL) at 0° C. over 10 minutes. The reaction mixture was further stirred at the same temperature for another 20 minutes. To this reaction mixture was added a solution of cyclohexenylmethanol (1.07 g, 6.30 mmol) in anhydrous dichloromethane (17 mL) at 0° C. The resulting mixture was warmed to ambient temperature and further stirred for 1 hour. The mixture was quenched with a saturated solution of ammonium chloride (50 mL) and separated the organic layer. The aqueous layer was extracted with dichloromethane (15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to dryness. The residue was purified by column chromatography with diethyl ether in hexanes (30%) to afford the title compound as colorless oil (1.00 g, 86%): 1H NMR (300 MHz, CDCl3) δ 3.32 (dd, J=10.9, 10.9 Hz, 2H), 1.90-1.80 (m, 2H), 1.75-1.55 (m, 2H), 1.34 (br, s, 1H), 1.26-1.14 (m, 2H), 0.45 (dd, J=9.3, 4.5 Hz, 1H), 0.24 (t, J=4.9 Hz, 1H).
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
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17 mL
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solvent
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15.7 mL
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solvent
Reaction Step Three
Yield
86%

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